8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula of this compound is C₁₇H₁₂N₂O₃ , as confirmed by high-resolution mass spectrometry and elemental analysis. The IUPAC name derives from its polycyclic framework, which integrates an indolizine moiety fused to a quinoline system. Key structural features include:
- A quinoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridine ring).
- An indolizine system (a bicyclic structure with a pyrrole ring fused to a pyridine ring) attached at the [1,2-b] position of the quinoline.
- Substituents: a methyl group at position 8, a ketone group at position 9, and a carboxylic acid group at position 7.
The SMILES notation (CC1=C(C=C2N(CC3=C2N=C4C=CC=CC4=C3)C1=O)C(O)=O ) and InChI identifier (InChI=1S/C17H12N2O3/c1-9-12(17(21)22)7-14-15-11(8-19(14)16(9)20)6-10-4-2-3-5-13(10)18-15/h2-7H,8H2,1H3,(H,21,22) ) further elucidate the connectivity of atoms. The indolizine-quinoline fusion creates a planar aromatic system, while the carboxylic acid and methyl groups introduce steric and electronic perturbations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂N₂O₃ |
| Molecular Weight | 292.29 g/mol |
| Hybridization | sp²/sp³ |
Properties
CAS No. |
57764-77-9 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3/c1-9-12(17(21)22)7-14-15-11(8-19(14)16(9)20)6-10-4-2-3-5-13(10)18-15/h2-7H,8H2,1H3,(H,21,22) |
InChI Key |
XGIBTYXPRKINBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through various steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid lies in its potential as a pharmaceutical agent. Research has indicated its promising activity against various types of cancer, particularly due to its ability to inhibit specific enzymes involved in tumor growth.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for drug development against malignancies .
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain kinases that are overexpressed in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Biological Research
In biological research, this compound serves as a valuable tool for studying cellular mechanisms and pathways.
Applications:
- Cell Signaling Pathways : It has been utilized to explore the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
- Drug Design : The compound's structure provides a scaffold for designing new drugs targeting specific biological pathways involved in disease processes.
Material Science
Beyond biological applications, this compound is also being investigated for its properties in material science.
Properties:
- Photophysical Properties : Studies have indicated that this compound exhibits interesting photophysical properties that make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds like oxolinic acid inhibit DNA gyrases and topoisomerases, which are essential enzymes for DNA replication and transcription . This inhibition can lead to the disruption of cellular processes, making the compound effective against certain bacteria and cancer cells.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 8-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylic acid
- CAS Registry Number : 57764-77-9
- Molecular Formula : C₁₇H₁₂N₂O₃
- Molecular Weight : 292.29 g/mol
- SMILES : CC1=C(C=C2N(CC3=CC4=CC=CC=C4N=C23)C1=O)C(=O)O
- Key Features: A polycyclic aromatic system combining indolizine and quinoline moieties. Substituents include a methyl group at position 8, a ketone at position 9, and a carboxylic acid at position 5.
Comparison with Structurally Similar Compounds
The following table compares 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylic acid with three analogs:
Key Research Findings and Discussion
Structural and Electronic Differences
- Hydrogenation State : The 9,11-dihydro framework in the target compound reduces aromaticity compared to the fully conjugated 11H analog . This difference may influence redox properties and binding affinity in biological systems.
- Substituent Effects: The sodium salt derivative introduces polar groups (e.g., hydroxymethyl, dioxole), enhancing solubility and bioavailability. In contrast, the Irinotecan impurity contains a lipophilic bipiperidine group, which may affect membrane permeability.
Methodological Insights
- Structural Determination: Tools like SHELX software are critical for resolving complex crystallographic data in indolizinoquinoline derivatives, ensuring accurate bond length and angle measurements.
Biological Activity
8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid (commonly referred to as the compound) is a member of the indolizinoquinoline family, which has garnered attention due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article delves into the compound's synthesis, biological properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H12N2O3 |
| Molecular Weight | 292.2888 g/mol |
| CAS Number | 55854-85-8 |
| Stereochemistry | Achiral |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research involving various quinoline derivatives demonstrated that several compounds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. The study utilized the MTT assay to evaluate cell viability and found that certain derivatives showed comparable or superior activity to doxorubicin, a standard chemotherapeutic agent .
Case Study: MCF-7 Cell Line
In one study, compounds derived from indolizinoquinoline structures were tested on MCF-7 cells. The results indicated that specific derivatives led to a marked reduction in cell viability at concentrations as low as 10 µM. The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics, suggesting enhanced potency .
Anti-inflammatory Activity
In addition to anticancer effects, the compound has shown potential anti-inflammatory properties. A study evaluating various quinoline derivatives found that some exhibited significant inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The tested compounds demonstrated lower cytotoxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile .
The proposed mechanism for the biological activity of this compound involves chelation with divalent metals and interaction with cellular signaling pathways associated with apoptosis and inflammation. The structural features of indolizinoquinoline derivatives may facilitate their binding to target proteins involved in these processes .
Summary of Key Studies
- Anticancer Efficacy : Various derivatives demonstrated significant anticancer activity against MCF-7 cells with IC50 values ranging from 5 µM to 15 µM.
- Anti-inflammatory Effects : Compounds exhibited strong inhibition of inflammatory markers in macrophage models without notable cytotoxicity.
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure were linked to enhanced biological activity, emphasizing the importance of specific functional groups in mediating effects.
Q & A
Q. What are the common synthetic routes for preparing 8-methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves multi-step procedures starting with functionalized benzoic acid derivatives. For example, acid-catalyzed hydrolysis of intermediates like ethyl 9-cyclopropyl-4-fluoro-6-oxo-[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate can yield the carboxylic acid derivative. Key intermediates often include halogenated nitrobenzoic acids and cyclopropyl-substituted precursors, which are modified via nucleophilic substitution or cyclization reactions .
Q. How is the structural integrity of this compound validated during synthesis?
Structural confirmation relies on a combination of spectroscopic methods (NMR, IR) and X-ray crystallography. For crystallographic refinement, SHELX software is widely used to resolve molecular geometry and confirm bond angles/planarity, particularly for the indolizinoquinoline core . High-resolution mass spectrometry (HRMS) and HPLC retention time data further validate purity and molecular weight .
Q. What preliminary biological screening methods are recommended for assessing its antibacterial or antitubercular activity?
Initial screening involves determining minimum inhibitory concentrations (MICs) against bacterial strains (e.g., Mycobacterium tuberculosis) using broth microdilution assays. Comparative studies against reference drugs like oxolinic acid (a related quinolone) are critical for establishing baseline efficacy .
Advanced Research Questions
Q. How do substituent modifications at the C-8 methyl or C-9 oxo positions influence biological activity?
Structure-activity relationship (SAR) studies reveal that the C-8 methyl group enhances steric stabilization, while the C-9 oxo moiety is crucial for DNA gyrase inhibition. For example, replacing the methyl group with bulkier alkyl chains (e.g., ethyl) can reduce activity due to steric hindrance, as observed in triazoloquinolone analogs . Fluorine substitution at C-4, combined with cyclopropyl groups at C-9, significantly improves antibacterial potency by enhancing membrane permeability .
Q. What experimental strategies resolve contradictions in activity data across structurally similar analogs?
Contradictions often arise from differences in bacterial efflux pump sensitivity or target binding. To address this, use:
- Comparative MIC assays with clinical isolates and efflux pump inhibitors.
- Molecular docking simulations to map interactions with DNA gyrase subunits (e.g., M. tuberculosis GyrB).
- Crystallographic studies of protein-ligand complexes to identify critical binding residues .
Q. What methodologies are employed to study its mechanism of action against DNA gyrase?
- Enzyme inhibition assays : Measure IC50 values using purified DNA gyrase and supercoiled plasmid DNA.
- Fluorescence polarization : Track displacement of ethidium bromide to assess DNA intercalation.
- Fpg protein-based assays : Detect oxidative DNA damage repair inhibition, analogous to studies on 8-oxoguanine systems .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Lipinski’s Rule of Five : Assess logP, molecular weight, and hydrogen bonding to predict oral bioavailability.
- Microsomal stability assays : Use liver microsomes to estimate metabolic half-life.
- Plasma protein binding (PPB) : Equilibrium dialysis or ultrafiltration to determine free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
